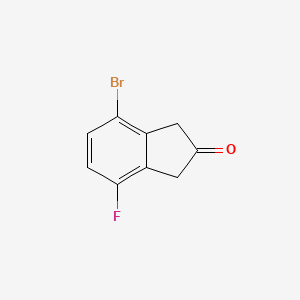![molecular formula C8H6BNO2 B12864442 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12864442.png)
7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the benzoxazine family, characterized by its unique boranyl group attached to the benzoxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of a boronic acid derivative with a benzoxazine precursor. One common method is the Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This method yields chiral dihydrobenzoxazinones with high conversion rates and enantiomeric excess.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The boranyl group can be oxidized to form boronic acids or borate esters.
Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boranyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Amines or alcohols.
Substitution: Substituted benzoxazines with various functional groups.
Aplicaciones Científicas De Investigación
7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings
Mecanismo De Acción
The mechanism of action of 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The boranyl group can form reversible covalent bonds with biomolecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein function, and cellular signaling, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester
- Chiral dihydrobenzoxazinones
Comparison: 7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the boranyl group, which imparts distinct chemical reactivity and biological activity. Compared to other benzoxazines, this compound exhibits enhanced stability and versatility in chemical reactions, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H6BNO2 |
|---|---|
Peso molecular |
158.95 g/mol |
InChI |
InChI=1S/C8H6BNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) |
Clave InChI |
WWMPKUNNVMCKMV-UHFFFAOYSA-N |
SMILES canónico |
[B]C1=CC2=C(C=C1)NC(=O)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


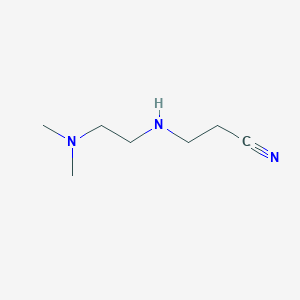
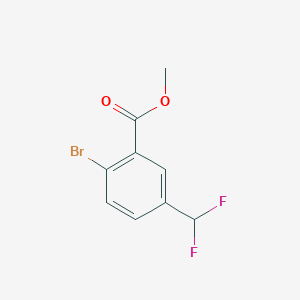

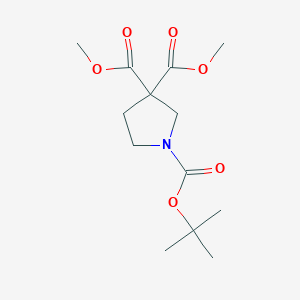
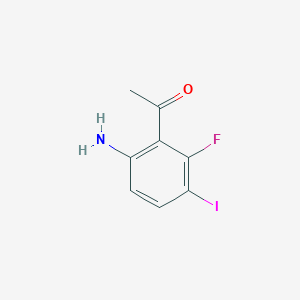

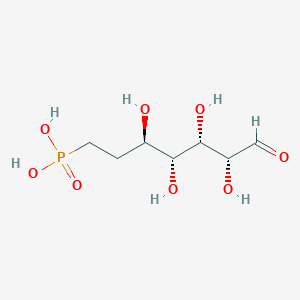
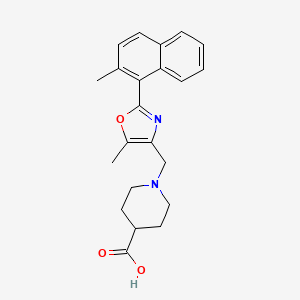
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
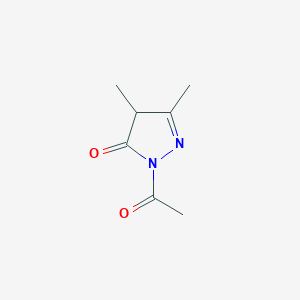
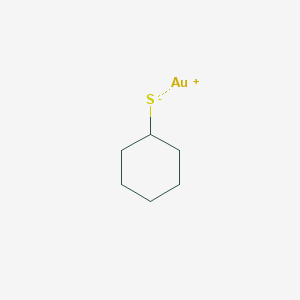
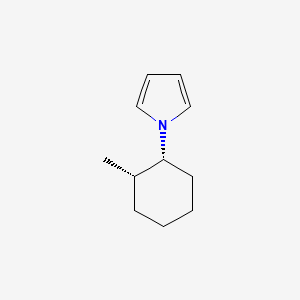
![Benzo[d]oxazole-2,6-dicarbonitrile](/img/structure/B12864439.png)
